4-{[4-(4-CHLOROPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Description
4-{[4-(4-CHLOROPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound that features a thiophene ring substituted with a chlorophenyl group and a methoxycarbonyl group
Properties
IUPAC Name |
5-[[4-(4-chlorophenyl)-3-methoxycarbonylthiophen-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S/c1-24-17(23)15-12(10-5-7-11(18)8-6-10)9-25-16(15)19-13(20)3-2-4-14(21)22/h5-9H,2-4H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXIUELMJUNIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(4-CHLOROPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the chlorophenyl and methoxycarbonyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the butanoic acid moiety through a series of condensation and hydrolysis reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-{[4-(4-CHLOROPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[4-(4-CHLOROPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-{[4-(4-BROMOPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
- 4-{[4-(4-FLUOROPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
- 4-{[4-(4-METHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Uniqueness: The presence of the chlorophenyl group in 4-{[4-(4-CHLOROPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
